

# Technical Guide: meso-1,2-Diphenylethylenediamine

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## Compound of Interest

Compound Name: *meso-1,2-Diphenylethylenediamine*

Cat. No.: *B1233172*

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CAS Number: 951-87-1

This technical guide provides an in-depth overview of **meso-1,2-Diphenylethylenediamine**, a crucial achiral diamine in stereoselective synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor to chiral ligands and catalysts.

## Physicochemical and Spectroscopic Data

**Meso-1,2-Diphenylethylenediamine** is a solid organic compound with the chemical formula  $C_{14}H_{16}N_2$ .<sup>[1][2]</sup> Its symmetrical structure, where the two phenyl and two amino groups are on opposite sides of the carbon-carbon bond, makes it an important building block in asymmetric synthesis.

Property	Value	Reference
Molecular Formula	C14H16N2	[1][2][3]
Molecular Weight	212.29 g/mol	[1][2][3]
CAS Number	951-87-1	[1]
Melting Point	118-122 °C	
Appearance	White to off-white crystalline powder	[4]
InChI Key	PONXTPCRRASWKW-OKILXGFUSA-N	[3]

## Spectroscopic Data:

Type	Data	Reference
<sup>1</sup> H NMR	Spectrum available	[5]

## Synthesis of meso-1,2-Diphenylethylenediamine

The synthesis of 1,2-diphenylethylenediamine can be achieved through the reductive amination of benzil.[6] This process can yield both the chiral and meso diastereomers. The separation of these diastereomers is a critical step in obtaining the desired compound.

### Experimental Protocol: Synthesis from Benzil

This protocol outlines a general procedure for the synthesis of 1,2-diphenylethylenediamine, which can be adapted to favor the formation of the meso isomer.

## Materials:

- Benzil
- Ammonium formate or another ammonia source
- Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

- Solvent (e.g., methanol, ethanol)
- Apparatus for heating and reflux

Procedure:

- Dissolve benzil in a suitable solvent in a round-bottom flask.
- Add the ammonia source in excess.
- Slowly add the reducing agent while monitoring the reaction temperature.
- After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and quench any remaining reducing agent.
- Perform an aqueous workup to extract the product.
- The crude product will be a mixture of meso and chiral diastereomers. These can be separated by fractional crystallization.

## Applications in Asymmetric Catalysis

While **meso-1,2-diphenylethylenediamine** itself is achiral, it is a common precursor for the synthesis of chiral ligands used in asymmetric catalysis.<sup>[7]</sup> Its derivatives are particularly effective in reactions such as asymmetric transfer hydrogenation and Michael additions.<sup>[8]</sup>

## Asymmetric Transfer Hydrogenation

Derivatives of 1,2-diphenylethylenediamine, such as N-tosylated diamines, are key components of catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.<sup>[9]</sup> These reactions are fundamental in the synthesis of pharmaceutical intermediates.<sup>[4][10]</sup>

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone:

Catalyst Ligand	Metal Complex	Yield (%)	Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)	[RuCl(p-cymene) ((R,R)-TsDPEN)]	98	99 (R)
N-Mesyl-DPEN (MsDPEN)	[RuCl(p-cymene) ((R,R)-MsDPEN)]	95	97 (R)

Data sourced from a comparative study on DPEN derivatives.[9]

## Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Materials:

- Prochiral ketone (e.g., acetophenone)
- Ru-TsDPEN catalyst
- Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere setup (e.g., nitrogen or argon)

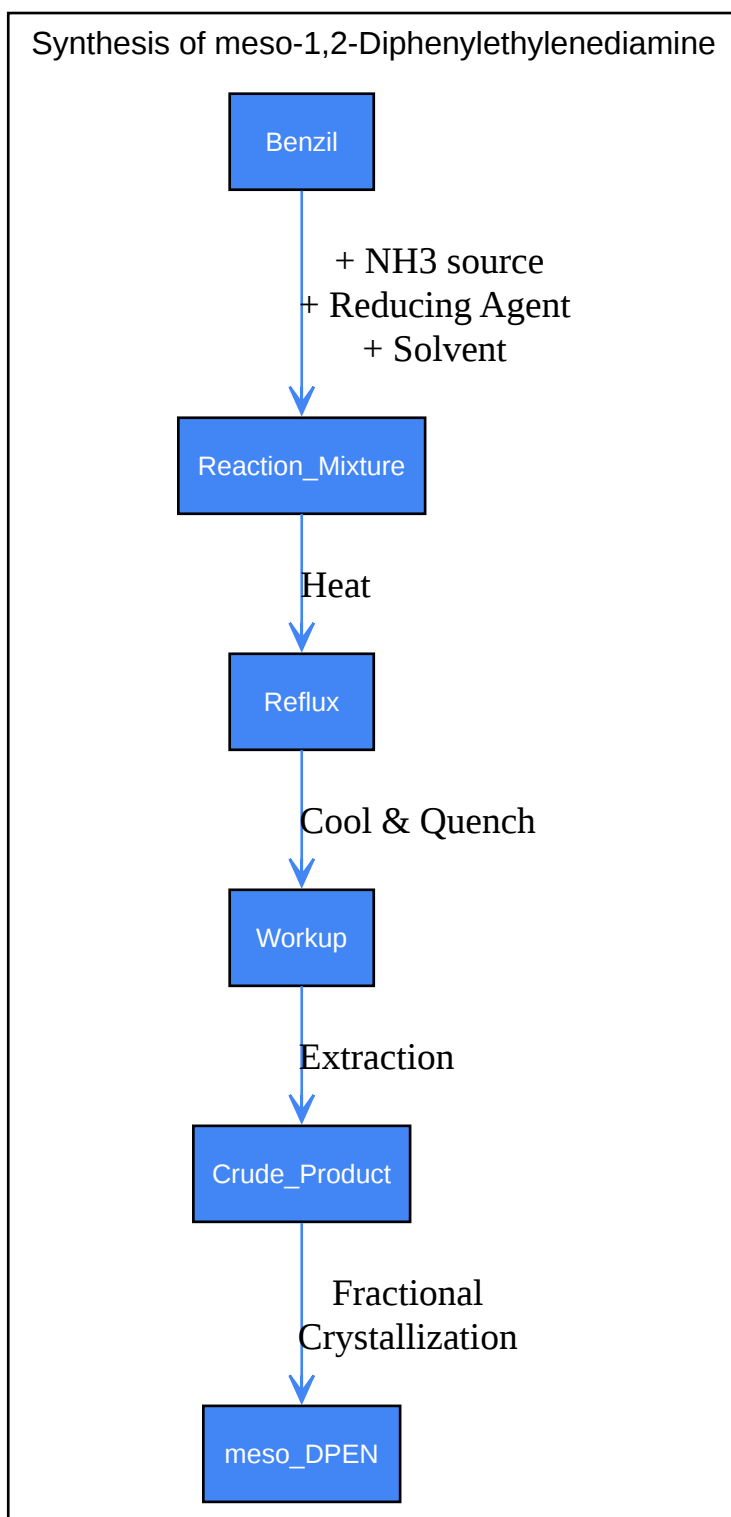
Procedure:

- In a flask under an inert atmosphere, dissolve the prochiral ketone in the anhydrous solvent.
- Add the Ru-TsDPEN catalyst (typically 0.1-1 mol%).
- Add the hydrogen source to the reaction mixture.
- Stir the reaction at the appropriate temperature until completion (monitored by GC or HPLC).

- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layers, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC.[9]

## Visualizations

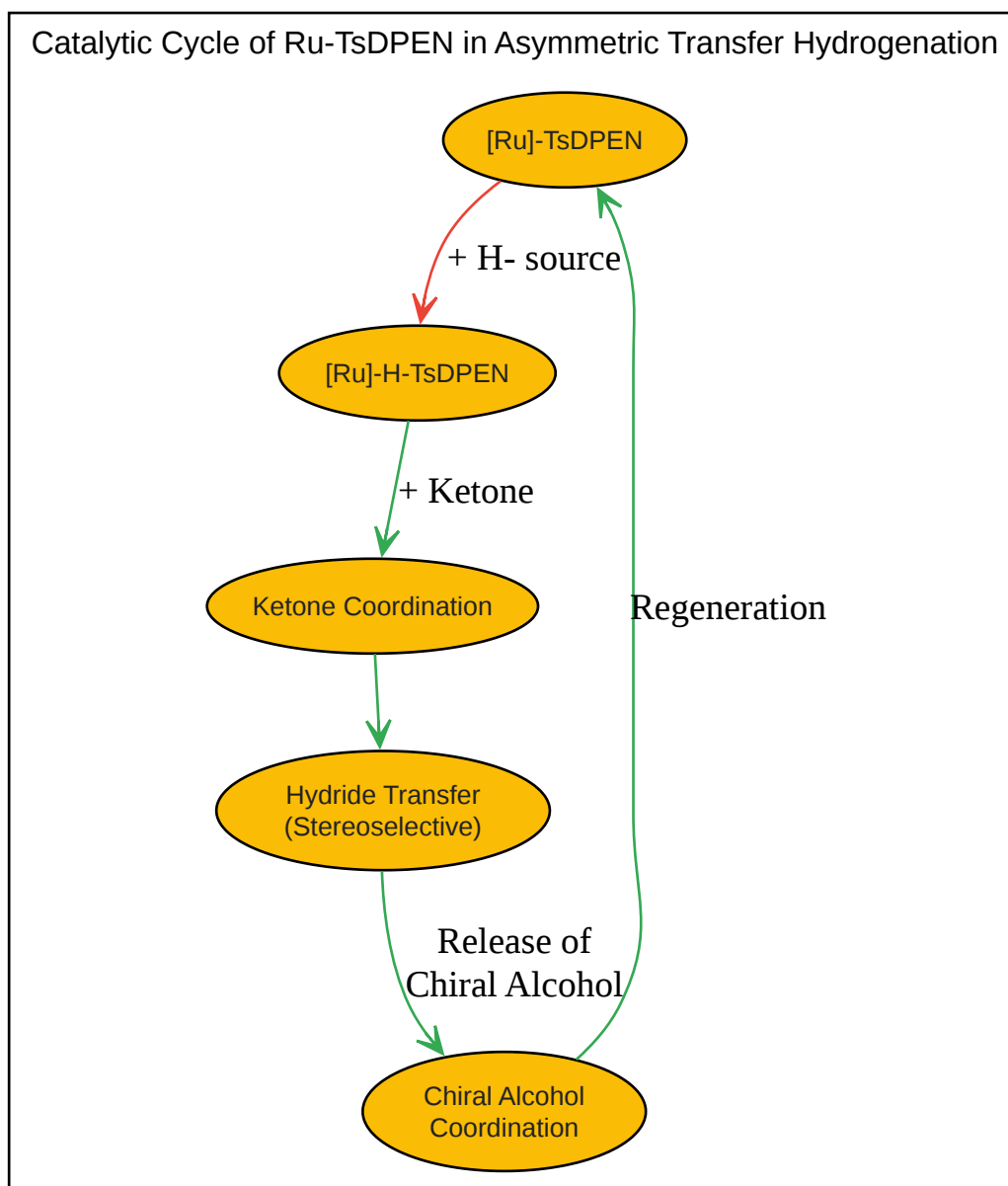
## Synthesis Workflow



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Caption: Workflow for the synthesis of **meso-1,2-Diphenylethylenediamine**.

## Catalytic Cycle for Asymmetric Transfer Hydrogenation



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Caption: Catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.

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